

Decyl isothiocyanate structure-activity relationship

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Compound of Interest

Compound Name: Decyl isothiocyanate

CAS No.: 24540-94-1

Cat. No.: B1670043

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Technical Whitepaper: **Decyl Isothiocyanate** (Dec-ITC) – SAR Profiling and Therapeutic Potential

Executive Summary

Decyl isothiocyanate (Dec-ITC,

) represents a pivotal point in the structure-activity relationship (SAR) of aliphatic isothiocyanates. Unlike its short-chain analogues (e.g., Allyl ITC) or sulfinyl-derivatives (e.g., Sulforaphane), Dec-ITC is characterized by a dominant lipophilic decyl tail (

). This structural feature shifts its pharmacodynamic profile from purely cytosolic electrophilicity to a dual-action mechanism: membrane perturbation and intracellular protein alkylation.

This guide analyzes the SAR of Dec-ITC, detailing how the C10 alkyl chain modulates bioavailability, potency against Nrf2/NF-κB targets, and antimicrobial efficacy. It provides a validated synthesis protocol and a critical evaluation of its therapeutic window.

Chemical Architecture & Physicochemical Properties

The biological activity of isothiocyanates (ITCs) is governed by the electrophilicity of the central carbon (

) and the steric/lipophilic nature of the R-group.

Table 1: Physicochemical Comparison of Common ITCs

Compound	Structure	LogP (Est.)	Water Solubility	Primary Mode of Entry
Allyl ITC	C3-NCS	~2.0	High	Passive Diffusion
Sulforaphane	C4-SO-C1	~0.2	High	Passive / Transporter
Octyl ITC	C8-NCS	~4.5	Low	Lipid Bilayer Insertion
Decyl ITC	C10-NCS	~5.6	Negligible	Membrane Integration

SAR Analysis: The Lipophilic Driver

The decyl chain confers a high partition coefficient ($\text{LogP} > 5$). In SAR profiling, this creates a "Goldilocks" dilemma:

- **Cellular Uptake (Advantage):** Dec-ITC rapidly partitions into the lipid bilayer of cell membranes, creating a local depot effect.
- **Bioavailability (Limitation):** Extreme hydrophobicity reduces solubility in aqueous biological fluids, necessitating formulation strategies (e.g., nano-emulsions) for systemic delivery.
- **Reactivity:** The electron-donating alkyl chain slightly reduces the electrophilicity of the carbon compared to aromatic ITCs, but this is offset by the compound's increased residence time in lipophilic domains.

Mechanism of Action: Dual-Targeting Logic

Dec-ITC operates via two distinct mechanisms driven by its structure.

Mechanism A: The Electrophilic Trigger (Nrf2 Activation)

Like other ITCs, Dec-ITC reacts with thiol (-SH) groups on cysteine residues. The primary target is Keap1, the cytoplasmic repressor of Nrf2.

- Reaction: Reversible thiocarbamoylation of Keap1 cysteine sensors (C151, C273, C288).
- Outcome: Conformational change in Keap1

Nrf2 release

Nuclear translocation

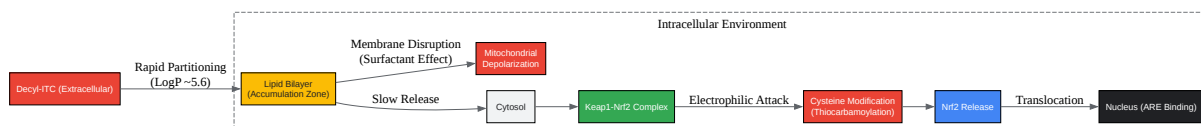
ARE (Antioxidant Response Element) activation.

Mechanism B: The Surfactant Effect (Membrane Disruption)

Unique to medium-to-long chain ITCs (C8–C12), the decyl tail acts similarly to a non-ionic surfactant.

- Target: Bacterial cell walls and mitochondrial membranes.
- Outcome: Integration into the bilayer causes depolarization, leakage of intracellular contents, and uncoupling of oxidative phosphorylation. This makes Dec-ITC a potent antimicrobial agent against Gram-positive bacteria (e.g., *S. aureus*).

Visualization: Signaling & Entry Pathway



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Caption: Dual-action pathway of Decyl-ITC showing membrane accumulation leading to mitochondrial stress and cytosolic Keap1 alkylation.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize high-purity **Decyl Isothiocyanate** from Decylamine using the Dithiocarbamate method. This protocol is designed to be self-validating via visual endpoints and TLC.

Reagents:

- Decylamine (1.0 eq)
- Carbon Disulfide () (1.2 eq)
- Triethylamine () (1.2 eq)
- Tosyl Chloride () (1.1 eq) or Iodine ()
- Solvent: THF or Dichloromethane (DCM)

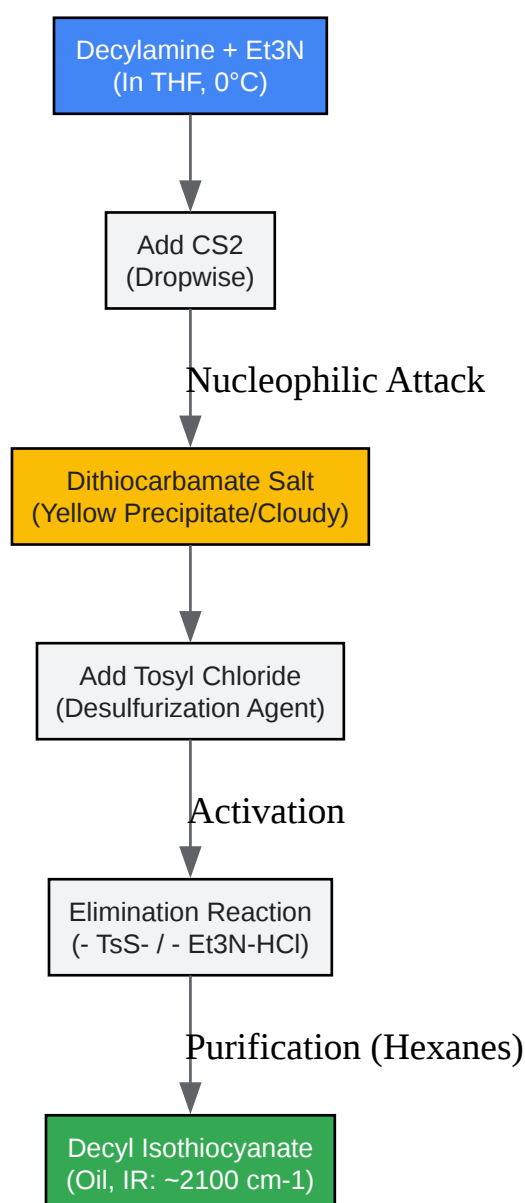
Step-by-Step Workflow

- Dithiocarbamate Formation (The "Yellow" Step):
 - Dissolve Decylamine (10 mmol) and
(12 mmol) in THF (50 mL) at 0°C.
 - Dropwise add
(12 mmol).
 - Validation Point: The solution must turn from clear to pale yellow/milky immediately, indicating the formation of the dithiocarbamate salt. Stir for 1 hour.
- Desulfurization (The "Clear" Step):
 - Add Tosyl Chloride (11 mmol) dissolved in minimal THF dropwise to the reaction mixture at 0°C.
 - Allow to warm to room temperature (RT) and stir for 2 hours.
 - Mechanism:^{[1][2][3][4][5]} TsCl activates the sulfur, promoting the elimination of elemental sulfur or sulfate to form the isothiocyanate.
 - Validation Point: A white precipitate (Triethylamine hydrochloride) will form.
- Workup & Purification:
 - Filter off the white solid.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve residue in Hexanes (Dec-ITC is highly soluble; polar impurities are not). Wash with water and brine.
 - Dry over

and concentrate.

- Purification: Silica gel chromatography (100% Hexanes). Dec-ITC elutes near the solvent front due to high lipophilicity.
- Analytical Confirmation:
 - IR Spectroscopy: Look for the diagnostic broad, strong peak at 2100–2150 cm^{-1} (stretch). Absence of broad -NH peaks (3300 cm^{-1}) confirms conversion of amine.

Synthesis Logic Diagram



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Caption: Validated Dithiocarbamate synthesis route for Decyl-ITC.

Therapeutic Applications & Toxicology

Antimicrobial Potency (Nematocidal & Bactericidal)

Dec-ITC is particularly effective against organisms with lipid-rich outer envelopes.

- **Nematodes:** Patent literature confirms Dec-ITC (often in synergy with aldehydes) acts as a potent nematocide. The lipophilic tail allows penetration of the nematode cuticle, causing paralysis.
- **Bacteria:** It exhibits lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to Gram-negative, as the outer membrane of Gram-negatives acts as a barrier to hydrophobic molecules.

Anticancer Potential (The Bioavailability Paradox)

While Dec-ITC activates Nrf2 in vitro with high potency (often exceeding Sulforaphane due to higher intracellular accumulation), its in vivo utility is limited by solubility.

- **Potency:** High (due to rapid membrane uptake).
- **Delivery:** Requires lipid-based carriers (liposomes, micelles).
- **Toxicity:** High concentrations can cause non-specific membrane lysis (necrosis) rather than regulated apoptosis.

Recommendation: For drug development, Dec-ITC is best utilized in topical formulations (dermatology, antimicrobial coatings) or local delivery systems (inhalation for lung pathogens) rather than systemic oral administration.

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